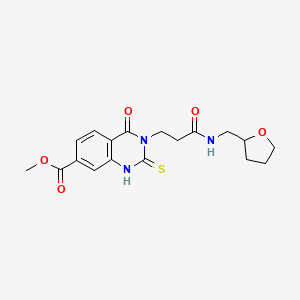

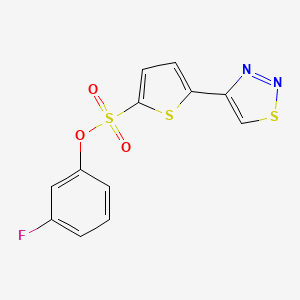

![molecular formula C20H19N5OS B2507204 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111280-81-9](/img/structure/B2507204.png)

1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several structural motifs common in medicinal chemistry, including a triazole ring, a thiazole moiety, and methoxyphenyl groups. These structural elements are known to contribute to various biological activities, which makes the compound a potential candidate for pharmacological studies.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides with alkynes, a process known as the Huisgen cycloaddition. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines . Additionally, thiazol-2-amine derivatives have been synthesized and confirmed by NMR spectra and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole and thiazole derivatives is characterized by the presence of nitrogen and sulfur atoms within heterocyclic rings, which can significantly influence the electronic distribution and chemical reactivity of the molecule. The triazole ring, in particular, is known for its planarity and ability to participate in π-electron delocalization . The methoxyphenyl group, as seen in related compounds, can engage in π-π interactions and hydrogen bonding, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Triazole and thiazole rings are versatile in chemical reactions. Triazoles can undergo nucleophilic substitution reactions, and their amino groups can form Schiff bases with aldehydes . Thiazoles can participate in various transformations, including cyclization reactions to form triazines when reacted with amines . These reactions are crucial for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of dimethylphenyl and methoxyphenyl groups can affect the molecule's lipophilicity, which is important for cell membrane permeability. The hydrogen bonding potential of the amino groups and the planarity of the triazole and thiazole rings can influence the compound's solubility and crystallinity . The electronic properties of the triazole and thiazole rings can also affect the compound's UV absorption and fluorescence, which are important for analytical characterization.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Compounds featuring triazole and thiazole rings have been extensively studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007). This suggests that the compound could also be explored for potential antimicrobial applications, given the structural similarities and the known bioactivity of related compounds.

Structural Characterization and Crystallography

The structural characterization of compounds containing triazole and thiazole rings is crucial for understanding their chemical properties and potential applications. Kariuki et al. (2021) conducted a study on isostructural compounds with detailed crystallography, highlighting the importance of molecular structure in defining the physical and chemical properties of these compounds (Kariuki et al., 2021). This work underscores the value of structural studies in advancing the application of novel chemical entities.

Antitumor Activity

Another promising area of application for triazole and thiazole derivatives is in the development of antitumor agents. Ye et al. (2015) synthesized a compound with a thiazol-2-amine moiety and evaluated its antitumor activity, demonstrating significant potential against certain cancer cell lines (Ye et al., 2015). Given the structural similarities, research into 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine could also explore its potential in cancer treatment.

Photophysical and Fluorescent Properties

Compounds featuring triazole and thiazole units have been examined for their photophysical properties, including fluorescence. Padalkar et al. (2015) studied novel fluorescent triazoles and their photophysical properties, highlighting the potential of such compounds in optical materials and sensors (Padalkar et al., 2015). The compound could, therefore, be of interest for research into fluorescent materials or as a component in optical sensors.

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-12-8-9-14(10-13(12)2)25-19(21)18(23-24-25)20-22-16(11-27-20)15-6-4-5-7-17(15)26-3/h4-11H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXJGUNPCRDIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

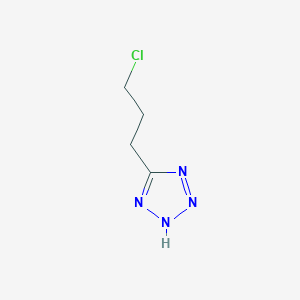

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

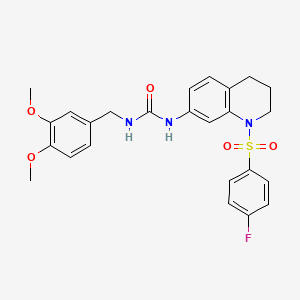

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)

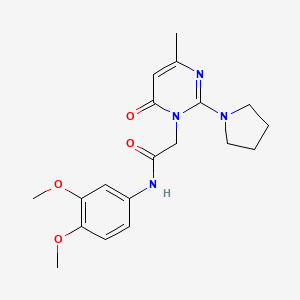

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)